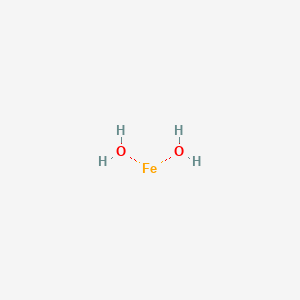

Iron hydroxide (Fe(OH)2)

Description

Significance in Geochemical and Biogeochemical Cycling of Elements

Iron(II) hydroxide (B78521) plays a pivotal role in the geochemical and biogeochemical cycling of iron and other elements. Iron is a redox-sensitive element, meaning it can exist in different oxidation states, primarily as ferrous iron (Fe²⁺) and ferric iron (Fe³⁺). frontiersin.orgmdpi.com The transformation between these two states is a cornerstone of many biogeochemical cycles. frontiersin.orgiastate.edu

In anoxic (oxygen-deficient) environments, dissolved iron often exists in its reduced Fe²⁺ form. wikipedia.org When this groundwater comes into contact with oxygenated surface waters, the Fe²⁺ is oxidized to Fe³⁺, leading to the precipitation of insoluble iron hydroxides, including iron(II) hydroxide as an intermediate and iron(III) hydroxide as a final product. wikipedia.orgeolss.net This process is a key component of the formation of certain sedimentary rocks and influences the distribution of iron in the Earth's crust. cirad.frresearchgate.net

Furthermore, the cycling of iron (hydr)oxides is intricately linked to the turnover of organic carbon in coastal wetlands. diva-portal.org Amorphous iron hydroxides can act as electron acceptors for microbial respiration, influencing the decomposition of organic matter. diva-portal.org The activities of plant roots and microorganisms are significant drivers in the formation and transformation of these iron compounds, highlighting the interconnectedness of geological and biological processes. iastate.edudiva-portal.org

Role in Environmental Systems and Processes

The chemical properties of iron(II) hydroxide make it a key player in various environmental systems and processes, particularly in the context of water treatment and contaminant remediation. longdom.orgpromindsa.com Its ability to act as a reducing agent and its surface reactivity are central to these applications. wikipedia.org

One of the most significant environmental roles of iron(II) hydroxide is in the sequestration of contaminants. researchgate.netbohrium.com It has been investigated for the removal of toxic substances like selenate (B1209512) and selenite (B80905) from water systems. wikipedia.org In this process, iron(II) hydroxide reduces these ions to elemental selenium, which is insoluble and precipitates out of the water. wikipedia.org Similarly, it can be effective in removing other heavy metals, such as hexavalent chromium and nickel, by reducing them to less toxic and less mobile forms. researchgate.netbohrium.com The contaminants can be adsorbed onto the surface of the iron(II) hydroxide particles and subsequently co-precipitated. geo-leo.degoettingen-research-online.de

The formation of iron(II) hydroxide is also a critical step in processes using metallic iron (Fe⁰) for environmental remediation. frontiersin.orgmdpi.com As the metallic iron corrodes in water, it forms Fe²⁺ ions, which then precipitate as iron(II) hydroxide, creating a reactive surface that can trap and transform pollutants. geo-leo.defrontiersin.org This in-situ generation of iron hydroxides is a fundamental mechanism in passive water treatment systems like permeable reactive barriers. mdpi.com

Fundamental Importance in Aqueous Iron Redox Chemistry

Understanding the aqueous redox chemistry of iron is fundamental to grasping its environmental and geochemical significance, and iron(II) hydroxide is a central compound in this chemistry. keystagewiki.comflinnprep.com The transformation between soluble Fe²⁺ and insoluble Fe³⁺ hydroxides is governed by the redox potential and pH of the aqueous environment. mdpi.comlibretexts.org

Iron(II) hydroxide is a transient species in the presence of oxygen. It is readily oxidized to iron(III) hydroxide, often through an intermediate known as "green rust," a mixed-valence Fe(II)-Fe(III) hydroxide. wikipedia.org This oxidation process is a key reaction in natural waters and is responsible for the characteristic reddish-brown iron staining seen in areas where iron-rich groundwater surfaces. wikipedia.org

The redox potential of the Fe²⁺/Fe³⁺ couple is a critical parameter in environmental systems. flinnprep.com The ease with which iron can be oxidized and reduced allows it to participate in a wide array of chemical and biological reactions. iastate.edulibretexts.org For instance, the reduction of Fe(III) (hydr)oxides back to Fe(II) can be mediated by microorganisms in anaerobic environments, releasing Fe²⁺ back into the solution and perpetuating the iron cycle. mdpi.comeolss.net The presence of iron(II) hydroxide and its subsequent oxidation and reduction reactions have a profound impact on the speciation and mobility of many other elements in the environment. acs.orgfrontiersin.org

Properties of Iron(II) Hydroxide

| Property | Value |

|---|---|

| Chemical Formula | Fe(OH)₂ |

| Molar Mass | 89.86 g/mol |

| Appearance | White solid, turns greenish in air |

| Density | 3.4 g/cm³ |

| Solubility in Water | 0.00015 g/100 mL (at 20 °C) |

| Solubility Product (Ksp) | 4.87 × 10⁻¹⁷ |

| Crystal Structure | Brucite (trigonal) |

Properties

IUPAC Name |

iron;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.2H2O/h;2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDMKAUUMGFGBRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeH4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066393 | |

| Record name | Iron hydroxide (Fe(OH)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid; Water or Solvent Wet Solid | |

| Record name | Iron hydroxide (Fe(OH)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

18624-44-7 | |

| Record name | Ferrous hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018624447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron hydroxide (Fe(OH)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron hydroxide (Fe(OH)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformation Mechanisms of Iron Ii Hydroxide

Oxidation Mechanisms

Anaerobic Oxidation by Water Protons (Schikorr Reaction)

3Fe(OH)₂ → Fe₃O₄ + H₂ + 2H₂O wikipedia.orgwikipedia.orgwikiwand.com

The reaction can be understood as two distinct processes:

The anaerobic oxidation of two iron(II) ions to iron(III) ions by water protons, which are reduced to molecular hydrogen. wikipedia.orgwikiwand.com

The dehydration of the resulting iron(II) and iron(III) hydroxides to form the more thermodynamically stable magnetite. wikipedia.orgwikiwand.com

The Schikorr reaction is significant in the context of anaerobic corrosion of iron and carbon steel. wikipedia.orgnih.gov The initial corrosion of metallic iron produces iron(II) hydroxide (B78521) and hydrogen gas. This is followed by the Schikorr reaction, converting the iron(II) hydroxide to magnetite. wikipedia.org

Aerobic Oxidation of Iron(II) Hydroxide

In the presence of oxygen, iron(II) hydroxide undergoes aerobic oxidation. This process is a key part of the wet corrosion of iron-based materials, where Fe(II)-Fe(III) hydroxysalt green rusts are formed as transitory intermediate products. academie-sciences.fr The oxidation of a Fe(OH)₂ precipitate in the presence of anions like chloride, sulfate (B86663), or carbonate leads to the formation of these green rusts. academie-sciences.fr

The stoichiometry of the initial reactants influences the products. When the ratio of hydroxide to ferrous ions is 2, corresponding to Fe(OH)₂ stoichiometry, the oxidation proceeds in two stages, ultimately forming magnetite (Fe₃O₄). academie-sciences.fr However, an excess of Fe²⁺ ions leads to a three-stage process. academie-sciences.fr

The rapid oxidation of iron(II) hydroxide by atmospheric oxygen can also lead to the formation of hydrated Fe(III) oxide, which eventually transforms into ferrihydrite. The simplified reaction is as follows:

4Fe(OH)₂ + O₂ → 2Fe₂O₃·H₂O + 2H₂O

Oxygenation Kinetics of Aqueous Fe(II) and the Role of Hydroxo Complexes

The general rate law for the homogeneous oxidation of Fe(II) can be expressed as: -d[Fe(II)]/dt = k[OH⁻]²Pₒ₂[Fe(II)] This equation holds true for solutions with a pH less than 7. epa.gov

-d[Fe²⁺]/dt = 6 x 10⁻⁵[Fe²⁺] + 1.7[Fe(OH)⁺] + 4.3 x 10⁵[Fe(OH)₂⁰] (in units of mol Fe(II)/(L·min)) nih.gov

This equation indicates that the neutral hydroxo complex, Fe(OH)₂⁰, is far more readily oxidized than both the free Fe²⁺ ion and the Fe(OH)⁺ complex. nih.gov

| Fe(II) Species | Relative Oxidation Rate Contribution |

| Fe²⁺ | Low |

| Fe(OH)⁺ | Moderate |

| Fe(OH)₂⁰ | High |

The presence of other ions, such as those found in seawater, can also affect the kinetics by complexing with Fe(II) or by altering the ionic strength of the solution. epa.gov For instance, the rate of Fe(II) oxidation in seawater is significantly slower than in freshwater-like solutions, a difference that can be explained by the presence of ions like NaCl and Na₂SO₄. epa.gov

Involvement of Reactive Oxygen Species (e.g., Superoxide (B77818), Hydroxyl Radicals) in Oxidation Pathways

The oxidation of iron(II) is a significant source of reactive oxygen species (ROS) in aquatic systems, particularly at the interface between oxic and anoxic environments. sc.edu The autoxidation of Fe(II) involves the reduction of molecular oxygen to produce ROS, including superoxide (O₂⁻) and hydroxyl radicals (HO•). nih.govwikipedia.org

The initial step in the aerobic oxidation of Fe(II) is the transfer of an electron to molecular oxygen, forming superoxide:

Fe(II) + O₂ → Fe(III) + O₂⁻

This reaction is a key source of ROS under aphotic conditions. sc.edu The superoxide radical can then undergo further reactions, including dismutation to form hydrogen peroxide (H₂O₂). wikipedia.org

Hydrogen peroxide can then react with Fe(II) in the Fenton reaction to produce the highly reactive hydroxyl radical:

Fe(II) + H₂O₂ → Fe(III) + HO• + OH⁻ wikipedia.orgfrontiersin.org

The hydroxyl radical is a powerful oxidizing agent that can react with a wide range of organic and inorganic compounds. wikipedia.org The formation of these ROS is a critical aspect of the environmental chemistry of iron, influencing the degradation of pollutants and the biogeochemical cycling of other elements. sc.eduacs.org

The presence of ligands can significantly impact the production of ROS. For example, at circumneutral pH, the complexation of Fe(II) is necessary for the production of hydroxyl radicals from the Fenton reaction. frontiersin.org

pH-Dependence of Iron(II) Oxidation Rates

The rate of iron(II) oxidation is strongly dependent on pH. nih.govresearchgate.netacs.org This dependence arises from the influence of pH on the speciation of Fe(II) in aqueous solutions. nih.govresearchgate.net As the pH increases, Fe(II) hydrolyzes to form hydroxo complexes, which have different reactivities towards oxygen. nih.govacs.org

The oxidation rate of Fe(II) exhibits a characteristic sigmoid-shaped curve as a function of pH. nih.gov

At low pH (below ~4): The dominant species is the free Fe²⁺ ion. The oxidation rate is slow and independent of pH. nih.govresearchgate.net

At high pH (above ~8): The concentration of Fe(OH)₂⁰ becomes constant, and the oxidation rate becomes independent of pH again. nih.govresearchgate.net

The following table summarizes the pH-dependent behavior of Fe(II) oxidation:

| pH Range | Dominant Fe(II) Species | Oxidation Rate Dependence on pH |

| < 4 | Fe²⁺ | Independent |

| 5 - 8 | Fe(OH)⁺, Fe(OH)₂⁰ | Strongly Dependent |

| > 8 | Fe(OH)₂⁰ | Independent |

It is important to note that in natural waters, other factors such as the presence of organic ligands and mineral surfaces can also influence the pH-dependence of Fe(II) oxidation. dss.go.th

Oxidative Adsorption of Ferrous Iron at Mineral-Water Interfaces

The interaction of dissolved ferrous iron (Fe²⁺) with mineral surfaces is a critical process in soils, sediments, and aquatic environments. rsc.org This interaction often involves the oxidative adsorption of Fe²⁺, where the mineral surface facilitates the oxidation of Fe²⁺ to Fe³⁺. researchgate.netwustl.edu Clay minerals and iron oxides are particularly important surfaces for this process. rsc.orgrsc.org

The process of oxidative adsorption can be described by several key steps:

Sorption: Fe²⁺ in solution is initially sorbed onto the mineral surface. This can involve the formation of outer-sphere or inner-sphere complexes. researchgate.net

Electron Transfer: An electron is transferred from the adsorbed Fe²⁺ to an acceptor, which can be structural Fe³⁺ within the mineral lattice or another oxidant. researchgate.net This electron transfer can occur even when Fe²⁺ is in an outer-sphere complex, suggesting that inner-sphere complexation is not always a prerequisite for oxidation. researchgate.net

Formation of Fe(III) Phases: The newly formed Fe³⁺ can then hydrolyze and form various iron(III) oxyhydroxide phases on the mineral surface, such as ferrihydrite and lepidocrocite. rsc.orgrsc.org

The nature of the mineral surface plays a significant role in the kinetics and products of oxidative adsorption. For instance, clay minerals can induce the partial oxidation of Fe²⁺ even under anoxic conditions. rsc.org Upon exposure to air, the remaining sorbed Fe²⁺ is rapidly and completely oxidized. rsc.org

The pH of the surrounding water is also a crucial factor, with higher pH values generally enhancing the adsorption of Fe²⁺ and catalyzing its subsequent oxidation on mineral surfaces. researchgate.net

The oxidative adsorption of Fe²⁺ has important implications for the mobility and bioavailability of iron, as well as for the fate of various contaminants that can be co-precipitated with or adsorbed onto the newly formed iron(III) minerals. rsc.org

Biotic and Abiotic Oxidation Processes in Natural Environments

In natural settings, the oxidation of iron(II) hydroxide can occur through both biological (biotic) and non-biological (abiotic) pathways. These processes are fundamental to the iron cycle and influence the fate of many other elements.

Abiotic Oxidation: The chemical oxidation of Fe(OH)₂ is primarily driven by the presence of dissolved oxygen. allrounder.aiphotoshelter.com The rate of this reaction is significantly influenced by pH, with faster oxidation occurring at higher pH values. libretexts.orgchemguide.co.uk The initial product of this oxidation is often a mixed Fe(II)-Fe(III) hydroxide, which can further transform into more stable iron(III) oxides like goethite and lepidocrocite. acs.org The process involves the transfer of electrons from Fe(II) to an oxidizing agent, leading to the formation of Fe(III). libretexts.org

Biotic Oxidation: Many microorganisms can utilize the energy released from the oxidation of Fe(II) to Fe(III) for their metabolic activities. mdpi.comnsf.gov This microbial iron oxidation can be a dominant process in environments where the chemical oxidation rate is slow, such as at circumneutral pH and low oxygen concentrations. nsf.govresearchgate.net Iron-oxidizing bacteria, such as Sideroxydans lithotrophicus, can significantly accelerate the oxidation of Fe(II). nsf.gov The presence of organic ligands can have complex effects on biotic oxidation, with some accelerating the process and others inhibiting it. nsf.gov In some cases, biotic and abiotic oxidation processes are intertwined, with microorganisms creating microenvironments that favor abiotic reactions. researchgate.net

The interplay between biotic and abiotic oxidation of iron(II) hydroxide is a key factor in the formation of various iron minerals in soils, sediments, and aquatic systems. acs.orgmdpi.com

Redox Reactivity

The redox reactivity of iron(II) hydroxide is a defining characteristic, making it a potent reducing agent in many environmental systems. This reactivity is centered around the ability of the Fe(II) ion to donate an electron.

Reduction of Adsorbed Anions (e.g., Selenite (B80905), Selenate) by Fe(II)

Iron(II) hydroxide can effectively reduce adsorbed oxyanions of various contaminants, such as selenite (SeO₃²⁻) and selenate (B1209512) (SeO₄²⁻). The process generally involves the initial adsorption of the anion onto the surface of the Fe(OH)₂, followed by an electron transfer from the Fe(II).

For instance, selenite is rapidly removed from aqueous solutions by iron(II) hydroxide, with removal efficiencies exceeding 99% within 30 minutes in some studies. rsc.org The primary mechanism involves the reduction of Se(IV) in selenite to elemental selenium (Se(0)), which is a less mobile and less bioavailable form. rsc.orgresearchgate.net The reaction is a surface-mediated process where selenite is first adsorbed and then reduced. rsc.org

Similarly, selenate can be reduced by iron(II) hydroxide, though the reaction rate is generally slower than that of selenite. google.comacs.org The reduction of selenate also leads to the formation of elemental selenium. google.comacs.org The process involves an initial rapid uptake, likely due to anion exchange, followed by a slower reduction step. acs.org The reduction of both selenite and selenate by Fe(II) is a critical process for the immobilization of selenium in the environment.

Reductive Capacity of Fe(II)-Bearing Minerals (e.g., Green Rusts) Towards Contaminants

Green rusts are mixed Fe(II)-Fe(III) hydroxides that exhibit significant reductive capacity towards a wide range of environmental contaminants. acs.orgscielo.br These minerals are often formed as intermediate products during the oxidation of Fe(II) or the reduction of Fe(III) minerals. acs.org Their layered structure and the presence of reactive Fe(II) make them highly effective reductants. acs.orgenvchemgroup.com

Green rusts have been shown to reduce a variety of contaminants, including:

Halogenated organic compounds: Green rusts can degrade compounds like trichloronitromethane and haloacetic acids through reductive dehalogenation. acs.org

Inorganic ions: They are capable of reducing nitrate (B79036) to ammonium (B1175870) and chromate (B82759) to the less toxic Cr(III). scielo.br

Heavy metals and radionuclides: Green rusts can reduce and immobilize contaminants such as uranium (U(VI) to U(IV)). acs.orgenvchemgroup.comukri.org

The reductive transformation of contaminants by green rusts often leads to their incorporation into the mineral structure or the formation of less soluble and less mobile phases, thereby playing a crucial role in natural attenuation and engineered remediation systems. acs.orgscielo.brukri.org

| Contaminant Class | Examples | Reduction Products | Reference |

| Halogenated Organics | Trichloronitromethane, Haloacetic acids | Methylamine, Dehalogenated products | acs.org |

| Inorganic Ions | Nitrate (NO₃⁻), Chromate (CrO₄²⁻) | Ammonium (NH₄⁺), Cr(III) species | scielo.br |

| Radionuclides | Uranium (U(VI)) | U(IV) as UO₂ nanoparticles | acs.orgenvchemgroup.com |

Interfacial Electron Transfer Processes

The reactivity of iron(II) hydroxide is often governed by electron transfer processes that occur at the mineral-water interface. osti.govresearchgate.net When Fe(II) is adsorbed onto the surface of an iron(III) oxide, an electron can be transferred from the adsorbed Fe(II) to the Fe(III) within the mineral lattice. researchgate.net This interfacial electron transfer is a key step in many redox reactions involving iron minerals.

This process can catalyze the transformation of poorly crystalline iron(III) oxides into more stable forms like goethite and magnetite. researchgate.net The electron transfer destabilizes the original mineral structure, facilitating its dissolution and the subsequent precipitation of a new, more crystalline phase. osti.gov The efficiency of this electron transfer can be influenced by the crystal structure of the iron oxide and the presence of other ions in solution. osti.gov Understanding these interfacial electron transfer processes is crucial for predicting the long-term fate of iron minerals and associated contaminants in the environment.

Catalytic Redox Cycling in Advanced Oxidation Processes

Iron(II) hydroxide plays a significant role in advanced oxidation processes (AOPs), which are used for the treatment of contaminated water. researchgate.net In these processes, Fe(II) acts as a catalyst to generate highly reactive oxygen species (ROS), such as the hydroxyl radical (•OH), from oxidants like hydrogen peroxide (H₂O₂) in the Fenton reaction. researchgate.net

Recent advancements in AOPs focus on enhancing the Fe(II)/Fe(III) redox cycling to improve the efficiency of contaminant degradation. engineering.org.cnmdpi.com This includes the use of co-catalysts and modified iron-based materials to accelerate the reduction of Fe(III) back to Fe(II). mdpi.combohrium.com The catalytic activity of iron in these systems is highly dependent on factors such as pH and the presence of complexing agents. researchgate.net

Dissolution Kinetics

The dissolution of iron(II) hydroxide is a critical process that controls the concentration of dissolved Fe(II) in aqueous environments. The kinetics of this dissolution are influenced by several factors, including pH, temperature, and the presence of complexing ligands.

Under alkaline conditions, the dissolution of iron hydroxides can be the rate-limiting step in the transformation of amorphous phases to more crystalline forms. nih.govresearchgate.netacs.org For example, the formation of goethite from amorphous ferrihydrite is often controlled by the dissolution rate of the ferrihydrite. nih.govresearchgate.netacs.org

Recent models have been developed to predict the dissolution kinetics of iron hydroxides by considering the speciation of iron in both the solid and aqueous phases. nih.govresearchgate.netacs.orgarxiv.org These models highlight that the rate of dissolution can be dependent on the morphology of the particles and the specific iron hydrolysis products present in solution. nih.gov The reductive dissolution of iron hydroxides, where the dissolution is coupled to a reduction process, is also a key mechanism in anoxic environments, leading to the formation of secondary minerals like magnetite. acs.org

pH-Dependent Solubility and Solubility Product Constants (Ksp)

The solubility of iron(II) hydroxide is significantly influenced by the pH of the aqueous solution. As a sparingly soluble compound, its dissolution in water establishes an equilibrium between the solid phase and its constituent ions, Fe²⁺ and OH⁻. This equilibrium is described by the solubility product constant (Ksp). The dissociation of iron(II) hydroxide in water can be represented by the following equation:

Fe(OH)₂(s) ⇌ Fe²⁺(aq) + 2OH⁻(aq)

The Ksp expression is given by: Ksp = [Fe²⁺][OH⁻]²

Various studies have reported different values for the Ksp of Fe(OH)₂, which can be attributed to factors such as temperature and the specific experimental conditions.

Table 1: Solubility Product Constants (Ksp) for Iron(II) Hydroxide

| Ksp Value | Temperature (°C) | Source |

|---|---|---|

| 8.0 x 10⁻¹⁶ | 25 | wikipedia.org |

Factors Influencing Precipitation and Transformation Rates

The precipitation of iron(II) hydroxide and its subsequent transformation into other iron compounds are governed by a multitude of factors. These include:

pH: The pH of the solution is a critical factor. mdpi.commdpi.com Optimal formation of magnetite from iron(II) and iron(III) ions typically occurs in an alkaline environment, with pH levels ranging from 9 to 11. mdpi.com Deviations from this range can lead to the formation of other iron oxides. mdpi.com At pH values of 8.5, ferrihydrite can be a significant product, which can then transform into magnetite at higher pH values (≥10). mdpi.com

Initial Iron Concentration: The concentration of Fe²⁺ ions plays a crucial role in determining the resulting iron oxide phase. mdpi.commdpi.com A high concentration of Fe²⁺ can promote the formation of magnetite. mdpi.com However, an excessively high ratio of Fe²⁺ to Fe³⁺ may favor the formation of other phases like goethite and hematite (B75146). mdpi.com

Temperature: Temperature influences the rate of transformation reactions. For example, the transformation of magnetite to maghemite and subsequently to hematite is affected by temperature. researchgate.netresearchgate.net The production of green rust has been observed to be lower as temperature increases.

Presence of Oxidizing Agents: The presence of an oxidizing medium, such as air, can lead to the oxidation of Fe²⁺ to Fe³⁺, influencing the final product. For instance, in an oxidizing medium, the reverse co-precipitation of ferrous/ferric blended salt can produce maghemite as a dominant phase instead of magnetite. researchgate.net

Presence of Other Ions: The presence of other anions and cations in the solution can direct the transformation pathway. For example, the presence of anions like chloride, sulfate, or carbonate is necessary for the formation of the corresponding green rust varieties. wikipedia.org Phosphates in high concentrations can suppress the formation of goethite and lead to the formation of phosphated ferrihydrite. researchgate.net

Reductive Dissolution of Iron(III) Hydroxides

Dissolved and sorbed ferrous iron (Fe(II)) produced during the reductive dissolution of iron oxides can induce structural changes in the host Fe(III)-hydroxide minerals. osti.gov This can lead to the formation of Fe(II)-bearing minerals such as magnetite and green rust. osti.gov The process involves an electron transfer from the reductant to the Fe(III) in the oxide, reducing it to Fe(II), which may then be released into the solution. dtu.dk In many natural water environments, reductive dissolution is the primary mechanism for dissolving iron oxides. dtu.dk The presence of Fe²⁺ can catalyze the transformation of less stable iron(III) oxyhydroxides like ferrihydrite and lepidocrocite into more stable phases like magnetite. osti.govdtu.dk The rate of these transformations is influenced by the concentration of aqueous Fe(II). osti.gov

Phase Transformations and Crystallization Pathways

Transformation to Iron(II,III) Oxide (Magnetite)

Under anaerobic conditions, iron(II) hydroxide can be transformed into magnetite (Fe₃O₄). This process is famously described by the Schikorr reaction: wikipedia.orgwikipedia.org

3Fe(OH)₂ → Fe₃O₄ + H₂ + 2H₂O wikipedia.orgwikipedia.org

This reaction involves the anaerobic oxidation of two Fe(II) ions to Fe(III) by water protons, which are reduced to molecular hydrogen, followed by the dehydration of the iron hydroxides to form the more thermodynamically stable magnetite. wikipedia.org The formation of magnetite is highly sensitive to pH, with an optimal range typically between 9 and 11. mdpi.com The concentration of Fe²⁺ is also a critical factor; a sufficient supply is needed for the formation of the mixed-valence magnetite structure. mdpi.com The transformation can be influenced by temperature and the presence of other ions. mdpi.comresearchgate.net For instance, at pH values of 10 and above, precipitates from iron solutions can be predominantly the magnetite phase. mdpi.com

Formation of Mixed-Valent Iron(II)/Iron(III) Layered Double Hydroxides (Green Rusts)

Green rusts are mixed-valent iron(II)/iron(III) hydroxides with a layered double hydroxide (LDH) structure. wikipedia.org They are often formed as intermediate products during the oxidation of iron(II) hydroxide in the presence of certain anions. wikipedia.org The structure can be visualized as the insertion of anions and water molecules between brucite-like layers of iron(II) hydroxide. wikipedia.org

The formation of green rust can occur from the oxidation of a Fe(OH)₂ precipitate. academie-sciences.fr The specific type of green rust formed depends on the anion present in the solution, such as chloride (Cl⁻), sulfate (SO₄²⁻), or carbonate (CO₃²⁻). wikipedia.orgacademie-sciences.fr For example, carbonate green rust has the general formula [Fe²⁺₄Fe³⁺₂(OH)⁻₁₂]²⁺ · [CO₃²⁻·2H₂O]²⁻. wikipedia.org These compounds have been identified in the corrosion of iron and steel and can also be formed through biological processes. wikipedia.orgtandfonline.com The formation of green rust is favored under weakly acidic to alkaline conditions in suboxic environments. tandfonline.com

Amorphous to Crystalline Phase Transitions (e.g., Ferrihydrite to Goethite or Lepidocrocite)

Amorphous iron(III) hydroxide, often in the form of ferrihydrite, is a thermodynamically unstable phase that tends to transform into more crystalline and stable forms such as goethite (α-FeOOH) and lepidocrocite (γ-FeOOH). leeds.ac.ukresearchgate.net This transformation is a critical process in many geochemical environments, influencing the fate of various elements and the properties of soils and sediments. leeds.ac.uk

The transformation of ferrihydrite can proceed through different pathways, primarily dissolution-reprecipitation and solid-state transformation. researchgate.netiaea.org The dominant mechanism is largely dictated by environmental conditions such as pH and temperature. iaea.org

Ferrihydrite to Goethite: The transformation to goethite often occurs via a dissolution-reprecipitation mechanism, especially in acidic and basic solutions. leeds.ac.ukunl.edu At circumneutral pH, where ferrihydrite's solubility is low, this conversion is significantly slower and often requires a catalyst like aqueous Fe(II). leeds.ac.uk The presence of Fe(II) can accelerate the transformation by facilitating electron transfer and atom exchange between the solid and aqueous phases. nih.gov Studies have shown that atoms originally in the ferrihydrite are more likely to form goethite, while those from the aqueous phase tend to form lepidocrocite. nih.gov The presence of existing goethite crystals can also promote the formation of more goethite, acting as a template for nucleation and growth. nih.gov

Ferrihydrite to Lepidocrocite: Lepidocrocite formation is often favored at lower Fe(II) concentrations and can be an intermediate phase in the transformation to goethite and magnetite. researchgate.netacs.org The presence of certain ions can also influence the formation of lepidocrocite. For instance, the presence of rare earth elements like lanthanum can lead to the transformation of ferrihydrite into lepidocrocite. mdpi.com

The transformation pathways are competitive, and the final product composition depends on the relative rates of formation of each crystalline phase. researchgate.net For example, while Fe(II)-catalyzed transformation at pH <7 favors the formation of lepidocrocite and goethite, higher Fe(II) concentrations and pH >7 can lead to the formation of magnetite. acs.org

Influence of Environmental Parameters (pH, Temperature, Ion Concentration) on Phase Stability

The stability and transformation pathways of iron hydroxides are highly sensitive to a range of environmental parameters. These factors dictate the kinetics and thermodynamics of the phase transitions, ultimately determining which iron oxide mineral will form and persist.

pH: The pH of the surrounding solution is a master variable governing the transformation of amorphous iron(III) hydroxide. researchgate.net

Goethite formation is favored in both acidic (pH 2–5) and alkaline (pH 10–14) conditions. researchgate.net

Hematite (α-Fe₂O₃) formation is generally favored at neutral pH values (around 7). researchgate.net

At circumneutral pH, the transformation of ferrihydrite to more crystalline phases is slow due to its low solubility. leeds.ac.uknih.gov However, at highly alkaline pH (>13), the transformation rate increases significantly. nih.govacs.org For instance, the half-life of 2-line ferrihydrite decreases from months at pH 2 to just under 5 hours at pH 14. nih.gov

Temperature: Temperature plays a crucial role in the kinetics of phase transformations.

Increasing temperature generally accelerates the transformation of amorphous iron hydroxide to crystalline phases. leeds.ac.ukkyoto-u.ac.jp For example, the rate constant for the ferrihydrite to goethite conversion increases markedly from 21 to 90 °C. leeds.ac.uk

Higher temperatures (>60°C) can favor the formation of hematite during the Fe(II)-catalyzed recrystallization of ferrihydrite. researchgate.net Some studies suggest that above 50°C, ferrihydrite consistently transforms to hematite, regardless of the pH. researchgate.net

Thermal treatment of sludge containing iron hydroxide can lead to its transformation to α-Fe₂O₃, which can, in turn, affect the leaching behavior of associated elements like arsenic. jst.go.jp

Ion Concentration: The presence and concentration of various ions in the solution can significantly influence the transformation pathways and the resulting mineral phases.

Fe(II) concentration: The concentration of aqueous Fe(II) is a critical factor. Low concentrations tend to favor the formation of lepidocrocite, while higher concentrations can lead to the formation of goethite and magnetite. researchgate.netacs.org

Other ions: Anions such as chloride, sulfate, and nitrate can affect the transformation process. acs.orgosti.gov For example, in the presence of chloride ions, hydrolysis of iron(III) can lead to the formation of akaganeite. uni-konstanz.de The presence of rare earth elements has also been shown to alter the transformation products of ferrihydrite. mdpi.com

The following table summarizes the influence of these key environmental parameters on the transformation of amorphous iron hydroxide:

| Parameter | Influence on Transformation | Resulting Phases |

| pH | Master variable controlling transformation rates and pathways. researchgate.net | Goethite (acidic & alkaline), Hematite (neutral). researchgate.net |

| Temperature | Accelerates transformation kinetics. leeds.ac.uk | Higher temperatures can favor hematite formation. researchgate.netresearchgate.net |

| Ion Concentration | Fe(II) concentration dictates the product. researchgate.netacs.org Other ions can alter pathways. acs.orgosti.govuni-konstanz.de | Lepidocrocite (low Fe(II)), Goethite/Magnetite (high Fe(II)). researchgate.netacs.org |

Impact of Wet/Dry Climatic Cycles on Corrosion Product Evolution

Alternating wet and dry conditions, characteristic of many atmospheric environments, have a profound impact on the corrosion of iron and the evolution of its corrosion products. These cycles can accelerate corrosion rates and lead to the formation of complex layers of iron oxides and oxyhydroxides. onepetro.orgresearchgate.net

During wet cycles, a thin electrolyte film forms on the iron surface, facilitating electrochemical corrosion reactions. onepetro.org The corrosion rate during these periods is influenced by the electrolyte layer thickness, ionic strength, and the duration of the wetting cycle. onepetro.orgresearchgate.net The presence of salts, which can be hydroscopic, can lower the critical relative humidity required for water film formation and increase the corrosivity (B1173158) of the electrolyte. onepetro.org

As the surface dries, the concentration of dissolved species, such as chloride ions, increases, which can accelerate corrosion. onepetro.orgresearchgate.net The corrosion products formed during these cycles typically consist of layers of various iron oxides and oxyhydroxides.

Key research findings on the impact of wet/dry cycles include:

Accelerated Corrosion: Corrosion rates under wet/dry cycles can be up to three times higher than under continuously immersed conditions. onepetro.orgresearchgate.net This acceleration is attributed to factors like the reduction of Fe(III) in the corrosion product layer, increased chloride concentration during evaporation, and enhanced oxygen transport through the thin electrolyte layer. onepetro.orgresearchgate.net

Composition of Corrosion Products: The specific iron oxide phases that form depend on factors such as the concentration of pollutants like chloride and sulfur dioxide.

At low chloride concentrations, the corrosion products often consist of lepidocrocite (γ-FeOOH) and magnetite (Fe₃O₄). onepetro.orgresearchgate.net

At higher chloride concentrations, the formation of akaganeite (β-FeOOH) has been observed. onepetro.orgresearchgate.net

In SO₂-polluted atmospheres, the rust can contain amorphous ferric oxyhydroxides, likely ferrihydrite, and poorly crystallized α-FeOOH. csic.espeacta.org

Evolution of Corrosion Layers: With repeated wet/dry cycles, a thick layer of corrosion products can develop. For instance, high-purity iron subjected to ten wet and dry cycles developed a thick layer of γ-FeOOH. onepetro.org On weathering steel, these cycles can lead to the formation of an adherent, compact layer of corrosion products. peacta.org The rise in temperature during the dry period can also influence the composition of the corrosion layer, with some studies noting the formation of an intermediate layer of α-FeOOH on weathering steel under such conditions. osti.gov

The following table presents a summary of corrosion products identified under different wet/dry cycle conditions:

| Condition | Identified Corrosion Products | Reference(s) |

| Low Chloride Concentration | Lepidocrocite (γ-FeOOH), Magnetite (Fe₃O₄) | onepetro.org, researchgate.net |

| High Chloride Concentration | Akaganeite (β-FeOOH) | onepetro.org, researchgate.net |

| SO₂-Polluted Atmosphere | Amorphous ferric oxyhydroxides (Ferrihydrite), poorly crystallized Goethite (α-FeOOH) | csic.es, peacta.org |

Ostwald Ripening and Growth Mechanisms of Iron Oxyhydroxide Clusters

The formation and growth of iron oxyhydroxide particles, from initial nucleation to the development of larger crystalline structures, is a complex process involving several mechanisms. One of the key processes governing the evolution of these particles is Ostwald ripening.

Ostwald Ripening: This is a thermodynamically driven process where smaller, less stable particles dissolve and redeposit onto the surface of larger, more stable particles. nih.gov This occurs because smaller particles have a higher surface energy and, consequently, higher solubility than larger particles. nih.gov In the context of iron oxyhydroxides, this means that smaller, initial precipitates will dissolve over time, providing the material for the growth of larger, more crystalline phases like goethite and hematite.

The effectiveness of Ostwald ripening is particularly pronounced for very small particles (less than 50 micrometers), where slight size variations lead to significant differences in solubility. nih.gov The confined pore spaces in materials like sandstone can maintain the small particle sizes of iron oxide precipitates, making them susceptible to Ostwald ripening over long periods. nih.gov

Growth Mechanisms of Iron Oxyhydroxide Clusters: The initial stages of iron oxyhydroxide formation involve the hydrolysis of Fe(III) ions, leading to the formation of monomeric and then polynuclear species. acs.orgresearchgate.net These small clusters then grow and aggregate to form larger particles. Several growth mechanisms have been proposed:

Monomer Addition: This mechanism involves the attachment of individual ions or small polycations from the solution onto the surface of a growing particle. nih.gov

Aggregation-Based Growth: In this pathway, small, pre-formed nanoparticles (2-3 nm) aggregate and then rotate to align their crystal lattices before fusing together. acs.org This process, also known as oriented aggregation, leads to the formation of coarser, polycrystalline materials. acs.org

Cluster-Cluster Addition: This involves the aggregation of larger pre-formed clusters of particles. nih.gov

The specific growth pathway can depend on the solution conditions. For example, studies on the formation of Fe(III) oxyhydroxide from Fe(III) nitrate solutions at pH 3 have shown a multi-step process involving rapid polymerization to form small polycations, followed by their aggregation into larger primary particles, which then aggregate further into secondary particles and flocs. nih.gov

The aging of initially formed iron oxyhydroxide clusters can lead to their growth and transformation into more stable phases like goethite and lepidocrocite through Ostwald ripening. rsc.org

Inhibition of Crystallization and Transformation by Surface-Complexing Oxyanions (e.g., Phosphate)

The crystallization and transformation of amorphous iron hydroxides can be significantly inhibited by the presence of certain surface-complexing oxyanions, with phosphate (B84403) (PO₄³⁻) being a particularly well-studied example. researchgate.netacs.orgresearchgate.net These anions adsorb onto the surface of iron hydroxide particles, altering their reactivity and transformation pathways.

Mechanism of Inhibition by Phosphate:

Phosphate ions have a strong affinity for iron hydroxide surfaces and can form inner-sphere complexes. researchgate.net This surface complexation has several effects that inhibit transformation:

Hindrance of Dissolution: The primary mechanism by which phosphate inhibits the transformation of ferrihydrite to goethite is by hindering the dissolution of the ferrihydrite particles. researchgate.net Since the transformation to goethite often proceeds via a dissolution-reprecipitation mechanism, slowing down dissolution effectively slows down the entire transformation process.

Blocking of Growth Sites: By binding to the surface, phosphate ions can block the sites where new crystal growth would occur, thereby inhibiting the growth of more stable crystalline phases. vliz.be

Dehydration of the Surface: The adsorption of phosphate can dehydrate the surface of the iron oxyhydroxide clusters, which can also decrease their dissolution rate. researchgate.net

Impact on Transformation Products and Rates:

The presence of phosphate not only slows down the transformation but can also alter the final crystalline products:

Inhibition of Goethite Formation: Even low levels of phosphate (e.g., 1 mole %) can suppress the formation of goethite and instead favor the formation of hematite (α-Fe₂O₃). researchgate.net

Stabilization of Amorphous Phase: At higher phosphate concentrations, the ferrihydrite can remain in its amorphous state for extended periods, even after hundreds of hours. researchgate.net

Decreased Transformation Rate: The rate of ferrihydrite transformation can decrease by an order of magnitude in the presence of just 1 mole % phosphate at pH 12. researchgate.net

Comparison with Other Oxyanions:

Other oxyanions, such as arsenate (AsO₄³⁻) and sulfate (SO₄²⁻), also inhibit the transformation of ferrihydrite, but the strength of the inhibition depends on the type and strength of the surface complex formed.

Arsenate: The impact of arsenate on the rate and pathway of ferrihydrite transformation is comparable to that of phosphate, which is attributed to their similar inner-sphere complexation on the ferrihydrite surface. researchgate.netacs.org

Sulfate: Sulfate, which can also form inner-sphere complexes, has been shown to decrease the rate of transformation. acs.orgosti.gov

Nitrate: In contrast, weakly bonding outer-sphere complexes, such as those formed by nitrate (NO₃⁻), have a much smaller inhibitory effect. acs.orgosti.gov

Kinetic modeling has shown a significant decrease in the rate of ferrihydrite transformation for surface complexes dominated by strong inner-sphere bonding (like sulfate and arsenate) compared to those with weak outer-sphere bonding (like nitrate). acs.orgosti.gov

The following table summarizes the inhibitory effects of different oxyanions on ferrihydrite transformation:

| Oxyanion | Bonding Type | Inhibitory Effect | Impact on Products | Reference(s) |

| Phosphate (PO₄³⁻) | Strong Inner-Sphere | Strong inhibition of transformation. | Suppresses goethite, favors hematite or amorphous phase. | researchgate.net, acs.org, researchgate.net |

| Arsenate (AsO₄³⁻) | Strong Inner-Sphere | Strong inhibition, comparable to phosphate. | Favors hematite over goethite. | researchgate.net, acs.org, osti.gov, acs.org |

| Sulfate (SO₄²⁻) | Inner-Sphere | Significant inhibition. | Favors hematite over goethite. | acs.org, osti.gov |

| Nitrate (NO₃⁻) | Weak Outer-Sphere | Weak inhibition. | Less impact on product distribution. | acs.org, osti.gov |

Global Biogeochemical Cycling of Iron

The biogeochemical cycling of iron is a fundamental process that affects the productivity of ecosystems and the mobility of many elements. Iron(II) hydroxide plays a crucial, albeit often transient, role in this cycle.

Ubiquitous Presence and Reactivity in Earth-Surface Environments

Iron is one of the most abundant elements in the Earth's crust and is biochemically active and widely distributed. mdpi.com While iron can exist in a range of oxidation states, it is predominantly found in its +2 (ferrous) or +3 (ferric) state in nature. wikipedia.org The transformation between these two states is a cornerstone of many biogeochemical cycles. In oxygen-deficient (anoxic) environments, dissolved iron often exists in its reduced Fe²⁺ form. When this iron-rich groundwater comes into contact with oxygenated surface waters, such as in natural springs, the Fe²⁺ is oxidized to Fe³⁺. wikipedia.org This oxidation leads to the precipitation of insoluble iron hydroxides, with iron(II) hydroxide often acting as an intermediate before the formation of more stable iron(III) hydroxides. This process is a key component in the formation of certain sedimentary rocks and influences the distribution of iron in the Earth's crust.

Influence on the Cycling and Mobility of Associated Elements (e.g., As, C, Mn, N, O, P, S)

The cycling of iron hydroxides is intricately linked to the turnover of other critical elements. diva-portal.org Changes in the solubility of iron due to redox transformations can indirectly influence the mobility of elements such as phosphorus, carbon, and metals like arsenic. core.ac.uk This has significant consequences for the fate of nutrients and contaminants in the environment. core.ac.uk For instance, iron (hydr)oxides play a complex but important dual role in the decomposition and storage of organic matter in coastal wetlands. diva-portal.org In these environments, amorphous iron hydroxides can act as electron acceptors for microbial respiration, influencing the decomposition of organic matter.

The interaction between iron and nitrogen cycles is also significant. Iron oxides can serve as electron donors for autotrophic denitrification, where NO₃⁻ is nonbiologically reduced, releasing Fe(II) and generating excessive NH₄⁺. mdpi.com Furthermore, the redox cycling of iron and manganese affects alkalinity in stratified water columns, with manganese carbonate precipitation playing a critical role. copernicus.org This highlights the interconnectedness of these elemental cycles and the central role of iron hydroxides.

Iron Redox Reactions in Groundwater Systems

In groundwater systems, iron redox reactions are a subject of increasing attention in geochemistry and biogeochemistry. mdpi.com The transformation between Fe(II) and Fe(III) is driven by the biochemical conditions of the groundwater system, which can be strongly affected by human activities and pollutants. mdpi.com Under anoxic conditions, the degradation of organic matter can lower the pH, creating an environment where dissolved Fe²⁺ concentrations can rise. usra.edu In such conditions, Fe(OH)₂, a ferrous hydroxide phase, can form and serve as a precursor to the formation of other minerals like authigenic magnetite and iron-phyllosilicate minerals in the presence of dissolved silica. usra.edu The formation of Fe(OH)₂ requires anoxic conditions. usra.edu The introduction of oxygen into these systems, either naturally or through anthropogenic influence, leads to the oxidation of Fe(II) to Fe(III) and the precipitation of ferric oxyhydroxides. uottawa.ca

| Factor | Influence on Iron in Groundwater |

| Acidification | Promotes migration of Fe into groundwater (Fe(III)→Fe(II)) |

| Anoxia | Promotes migration of Fe into groundwater (Fe(III)→Fe(II)) |

| Warming | Promotes migration of Fe into groundwater (Fe(III)→Fe(II)) |

| Reducing Pollutants | Promotes migration of Fe into groundwater (Fe(III)→Fe(II)) |

| Oxygenation | Promotes migration of Fe into the media (Fe(II)→Fe(III)) |

This table summarizes the general influence of various environmental factors on the mobility of iron in groundwater systems. mdpi.com

Diurnal Variations in Dissolved Iron(II) Concentrations in Acidic Waters Attributed to Photochemical Processes

Sunlight can be a significant driver for many biogeochemical element cycles in aquatic systems. rsc.org The sunlight-induced photochemical reduction of ferric iron (Fe(III)) to ferrous iron (Fe(II)) can be an important source of dissolved Fe²⁺ in aqueous and sedimentary environments. rsc.org This process can occur through direct ligand-to-metal charge transfer or by photochemically produced radicals. rsc.org In acidic waters rich in Fe(II), photochemically formed Fe(II) can reach concentrations of up to 100 micromolar. rsc.org This photochemically produced Fe(II) can serve as an additional electron donor for various types of bacteria. rsc.org The photoreduction of iron hydroxides is known to exert a significant influence over many biogeochemical processes in streams impacted by acid mine drainage. The reactivity of these iron hydroxides can decrease as they age and become more crystalline.

Formation in Oxygen-Limited, Iron(II)-Rich Subsurface Environments

Iron(II) hydroxide readily forms in oxygen-limited, iron(II)-rich subsurface environments. usra.edu These conditions are often found in groundwater systems where dissolved iron is present in its reduced Fe²⁺ form. wikipedia.org The formation of Fe(OH)₂ is a critical step in the iron cycle in these environments, often preceding the formation of more stable iron minerals. usra.edu For its synthesis in a laboratory setting, to obtain a stabilized product, stringent oxygen-free (anoxic) conditions are required due to its high susceptibility to oxidation.

Contaminant Immobilization and Sequestration Mechanisms

Iron(II) hydroxide has demonstrated significant potential for the removal of various toxic substances from water systems. Its utility in environmental remediation stems from its ability to reduce and co-precipitate contaminants. For example, it has been investigated for the removal of toxic selenate and selenite from water. wikipedia.org In this process, iron(II) hydroxide reduces these ions to elemental selenium, which is insoluble and precipitates out of the water. wikipedia.org Similarly, it can be effective in removing other heavy metals, such as hexavalent chromium and nickel, by reducing them to less toxic and less mobile forms. The contaminants can be adsorbed onto the surface of the iron(II) hydroxide particles and subsequently co-precipitated.

The positively charged surface of iron(II) hydroxide allows for the easy adsorption of anions like selenite and selenate, where they are subsequently reduced by Fe²⁺. wikipedia.org The resulting products are poorly soluble. wikipedia.org Iron hydroxides, in general, are known to form stable chemical bonds with pollutants and are considered more efficient than conventional activated carbon absorption for removing certain contaminants. thechemicalengineer.com

| Contaminant | Removal Mechanism with Fe(OH)₂ |

| Selenate (SeO₄²⁻) | Reduction to elemental selenium (Se⁰) and precipitation. wikipedia.org |

| Selenite (SeO₃²⁻) | Reduction to elemental selenium (Se⁰) and precipitation. wikipedia.org |

| Hexavalent Chromium (Cr⁶⁺) | Reduction to less toxic and less mobile forms. |

| Nickel (Ni²⁺) | Reduction to less toxic and less mobile forms. |

| Dyes (e.g., Congo Red) | Adsorption onto iron hydroxide coatings. thechemicalengineer.com |

| Phosphates (PO₄³⁻) | Adsorption and removal from water. promindsa.com |

| Arsenic (As) | Adsorption and removal from water. promindsa.com |

This table summarizes the mechanisms by which iron(II) hydroxide and other iron hydroxides can immobilize and sequester various environmental contaminants.

Adsorption Processes on Iron Hydroxide and Oxyhydroxide Surfaces

The surfaces of iron hydroxides and oxyhydroxides are highly reactive and possess a strong affinity for a wide range of dissolved species. The adsorption properties of these materials are largely governed by the presence of surface hydroxyl groups. nih.gov When iron ions at the mineral surface are exposed to water, they coordinate with hydroxyl groups, which can then protonate or deprotonate depending on the pH of the surrounding solution. nih.gov This develops a surface charge that is a key factor in the adsorption of contaminants. nih.gov

The adsorption mechanism often involves a ligand exchange, where aqueous species replace water molecules or hydroxide ions in the coordination sphere of the surface iron atoms. nih.gov This can lead to the formation of inner-sphere complexes, where the adsorbate is directly bonded to the iron center. For instance, both arsenate and arsenite species are known to form inner-sphere complexes with iron oxyhydroxides, creating bidentate binuclear or monodentate mononuclear complexes depending on the specific mineral phase. nih.gov Similarly, silicate (B1173343) anions form strong metal-bonded species on a variety of iron (oxyhydr)oxide minerals over a broad pH range through ligand exchange with surface hydroxo groups. acs.orgnih.gov

The effectiveness of iron hydroxides as adsorbents is also due to their high surface area to volume ratio, particularly in the case of nanoparticles, which provides a high density of active sites for adsorption. nih.gov

Co-precipitation with Forming Iron Oxides/Hydroxides

Co-precipitation is a significant process where dissolved contaminants are incorporated into the structure of newly forming iron oxides and hydroxides. This process effectively removes pollutants from the aqueous phase by trapping them within the solid mineral matrix. As iron(II) in solution is oxidized to iron(III), it precipitates as various iron(III) oxyhydroxides like ferrihydrite. nih.gov During this phase transformation, contaminants can be adsorbed onto the surface of the initial precipitates and subsequently become encapsulated as the mineral crystals grow and aggregate. nih.gov

This mechanism is particularly relevant for the immobilization of elements like antimony (Sb). nih.gov The transformation of metastable iron(III) oxyhydroxides is considered a prominent process for the removal of antimony from wastewater. nih.gov As ferrihydrite transforms into more stable minerals such as goethite and hematite, it can effectively sequester Sb(V). nih.gov

Reductive Immobilization of Pollutants by Fe(II)-Bearing Minerals

Minerals containing iron(II), including Fe(OH)₂, can act as powerful reducing agents, leading to the transformation and immobilization of various environmental contaminants. The redox potential of Fe(II) is influenced by its chemical environment, such as the type and arrangement of ligands in the mineral structure. nih.govscinito.ai Surface-bound Fe(II) on iron-containing minerals plays a significant role in the natural attenuation of reducible pollutants in subsurface environments. nih.gov

This reductive transformation can affect a range of pollutants, including:

Halogenated hydrocarbons : These can be dehalogenated by Fe(II)-bearing minerals. nih.gov

Nitroaromatic compounds : These can be reduced to their corresponding amines. nih.govacs.org

Radionuclides and heavy metals : Elements like hexavalent chromium can be reduced to less mobile forms. acs.org

Studies have shown that the reactivity of different Fe(II)-mineral systems varies significantly. For instance, the surface-area-normalized reaction rates for the reduction of certain pollutants generally increase in the order of Fe(II) + siderite < Fe(II) + iron oxides < Fe(II) + iron sulfides. nih.govresearchgate.net This highlights that abiotic reactions with surface-bound Fe(II) can be a dominant factor in the long-term behavior of reducible pollutants, especially in the presence of Fe(III)-bearing minerals. nih.gov

Mechanistic Studies of Dye Pollutant Immobilization (e.g., Chemisorption, Unidentate Bonding)

Iron hydroxides have demonstrated high efficiency in removing organic dye pollutants from water. The immobilization mechanism is often a surface-limited chemisorption reaction. rsc.orgrsc.org For example, in the case of Congo red, a common anionic dye, the adsorption mechanism on iron oxyhydroxide (FeOOH) involves the formation of a unidentate complex. rsc.orgrsc.org This bond is formed between the iron on the mineral surface and the sulfonic group of the dye molecule. rsc.orgrsc.org

This chemisorption process is highly effective for several reasons:

It is a strong, chemical bond, leading to stable immobilization of the pollutant.

The high surface area of iron hydroxide coatings provides numerous active sites for adsorption. rsc.orgrsc.org

By immobilizing the dye on a rigid substrate, it can be easily removed from the water without the need for filtering out nanoparticles. rsc.org

Research has shown a high adsorption capacity of 144 mg/g for Congo red on coated FeOOH porous thin films, demonstrating the viability of this approach for water treatment. rsc.orgrsc.org The interaction for the adsorption of Congo red onto iron oxides and (oxy)hydroxides typically involves the amine groups of the dye molecule coordinating with the iron and forming hydrogen bonds with the hydroxide groups. rsc.org

Antimony Immobilization Pathways (Adsorption, Co-precipitation, Oxidation)

Iron hydroxides play a crucial role in controlling the environmental fate of antimony (Sb), a priority pollutant. stevens.edunih.gov The immobilization of antimony by iron minerals occurs through several key pathways: adsorption, co-precipitation, and oxidation.

Adsorption: Both Sb(III) and Sb(V) species can be strongly adsorbed onto the surfaces of iron oxides and oxyhydroxides. mdpi.comnih.gov The affinity of antimony for these surfaces depends on the antimony species, the solution pH, and the specific characteristics of the iron mineral. stevens.edunih.gov Generally, Sb(V) adsorption is more favorable at acidic pH and decreases significantly as the pH increases, while Sb(III) adsorption remains relatively constant over a wide pH range. stevens.edunih.gov At pH values higher than 7, the adsorption of Sb(III) by minerals like goethite and hydrous ferric oxide can be greater than that of Sb(V). stevens.edunih.gov Both species are known to form inner-sphere complexes with the iron oxyhydroxide surface. mdpi.com

Co-precipitation: As iron minerals form and transform in the environment, they can co-precipitate with antimony, effectively incorporating it into the mineral structure. researchgate.net This is a significant pathway for the long-term immobilization of antimony.

Oxidation: The surface of amorphous iron oxyhydroxides can catalyze the oxidation of the more mobile Sb(III) to the less mobile Sb(V). mdpi.com This oxidation can be followed by the adsorption or co-precipitation of the newly formed Sb(V). researchgate.net This process is particularly enhanced in the presence of iron-manganese oxy-hydroxides due to the rapid oxidation of Sb(III). mdpi.com The oxidation of Sb(III) can be mediated by Fe(II) in the presence of oxygen, and this process is pH-dependent, with faster rates at higher pH values. acs.org

Interaction with Hydrogen Sulfide (B99878) and Sulfide Oxidation Mechanisms

Iron hydroxides react with hydrogen sulfide (H₂S), a toxic and corrosive gas, leading to its removal from various environments. The reaction between Fe(OH)₂ and H₂S can yield iron sulfide (FeS) and water. you-iggy.com Another possible reaction involves an oxidation-reduction process where hydrogen sulfide and iron(II) hydroxide produce sulfur, iron, and water. you-iggy.com

The interaction of H₂S with ferric (iron(III)) hydroxides involves an ionic mechanism. This process includes the heterolytic dissociation of H₂S and an exchange of sulfide (S²⁻) and bisulfide (SH⁻) anions for oxide (O²⁻) or hydroxide (OH⁻) ions on the mineral surface. acs.orgacs.org Following this initial interaction, water is eliminated, and in a coupled redox reaction, the sulfide is oxidized to elemental sulfur, while the Fe³⁺ cations are reduced to Fe²⁺. acs.orgacs.org Initially, this reaction occurs readily on the surface, forming a layer of iron sulfides. Over time, the reaction can proceed with deeper sites within the mineral structure. acs.orgacs.org

The following table summarizes the key reactions involved in the interaction between iron hydroxides and hydrogen sulfide.

| Reactants | Products | Reaction Type |

| Fe(OH)₂ + H₂S | FeS + 2H₂O | Precipitation you-iggy.com |

| Fe(OH)₂ + H₂S | S + Fe + 2H₂O | Oxidation-Reduction you-iggy.com |

| Ferric Hydroxide + H₂S | Iron Sulfides + Elemental Sulfur + Water | Ionic Exchange and Redox acs.orgacs.org |

Natural Occurrence and Formation Processes

Iron(II) hydroxide is found in natural environments, typically under specific geochemical conditions. Dissolved iron in groundwater is often in the reduced ferrous (Fe²⁺) state, especially in anoxic (oxygen-deficient) environments. wikipedia.org When this groundwater comes into contact with oxygen at the surface, such as in springs, the Fe²⁺ is oxidized to ferric iron (Fe³⁺). wikipedia.org This oxidation leads to the precipitation of insoluble iron hydroxides, with Fe(OH)₂ potentially forming as an intermediate product before being further oxidized to iron(III) hydroxides like Fe(OH)₃. smolecule.com

The natural mineral form of iron(II) hydroxide is the rare mineral amakinite, which has the chemical formula (Fe,Mg)(OH)₂. wikipedia.org

Fe(OH)₂ can also form as a byproduct in other geological processes. For example, it can form during the synthesis of siderite (FeCO₃) if the crystal growth conditions are not perfectly controlled. wikipedia.org Under anaerobic conditions, iron(II) hydroxide can be oxidized by water protons to form magnetite (Fe₃O₄) and molecular hydrogen in a process known as the Schikorr reaction. wikipedia.org

The formation of iron hydroxides, in general, is a key part of the Earth's iron cycle and influences the formation of certain sedimentary rocks. The initial precipitation of iron(III) hydroxides from dissolved Fe(III) can occur rapidly, within seconds, forming amorphous phases like 2-line ferrihydrite. nih.govacs.org Over time, these metastable phases can transform into more crystalline and stable forms like goethite (α-FeOOH) and hematite (α-Fe₂O₃). vt.eduresearchgate.net This transformation can take months to years to complete. nih.govacs.org

Computational Chemistry and Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a prominent quantum chemical method utilized to study the electronic structure and properties of many-body systems like Fe(OH)₂. DFT calculations have been instrumental in understanding various aspects of this compound, from its fundamental structure to its role in complex chemical processes.

Investigations of Atomic-Level Structure and Properties

Quantum chemical calculations have been employed to elucidate the atomic-level structure of iron(II) hydroxide (B78521). Fe(OH)₂ typically adopts the brucite structure, which consists of hexagonally close-packed hydroxide ions with Fe²⁺ ions occupying the octahedral holes. msu.ru Computer modeling techniques have been used to simulate and test potential models against the bulk structures and properties of various iron oxides, oxyhydroxides, and hydroxides, including Fe(OH)₂. msu.ru These simulations provide a foundational understanding of the geometric arrangement of atoms within the crystal lattice.

Furthermore, theoretical studies have investigated the structure of hydrated forms of related iron species. For instance, calculations on hydrated Fe(OH)²⁺ have determined the stable structure to be [Fe(OH)(H₂O)₅]²⁺. mdpi.com Such studies are crucial for understanding the behavior of iron hydroxides in aqueous environments.

Elucidation of Bonding and Reactivity

The nature of chemical bonding in iron(II) hydroxide and its implications for reactivity have been a key focus of computational studies. DFT calculations can reveal details about the electronic interactions between iron and hydroxide ions. In related iron-containing systems, such as iron(IV)-oxo complexes, DFT has been used to understand the Fe-O bond and its contribution to reactivity. nih.gov These studies show that the strength and covalency of the Fe-O bond are critical in determining the reaction pathways for processes like hydrogen-atom abstraction. nih.gov

Computational studies on the reaction of iron(III) hydroxide with boron trichloride (B1173362) have demonstrated how DFT can be used to explore reaction mechanisms and identify stable intermediates and products. arxiv.org While this study focuses on Fe(OH)₃, the methodologies are applicable to understanding the reactivity of Fe(OH)₂ in various chemical environments. The insights gained from these calculations are vital for predicting the chemical behavior of iron hydroxides.

Characterization of Surface Properties

The surface of iron(II) hydroxide plays a critical role in its interactions with the surrounding environment. Computational simulations have been used to characterize the hydration behavior of Fe(OH)₂ surfaces at an atomic level. msu.ru These studies have shown that the primary interaction between water molecules and the Fe(OH)₂ surface involves the interaction of water's oxygen atoms with surface iron ions, followed by hydrogen bonding to surface oxygen ions. msu.ru

The energy released upon the associative adsorption of water onto the Fe(OH)₂ surface is relatively low compared to more oxidized iron minerals like goethite and hematite (B75146), reflecting the oxidation state of the iron. msu.ru DFT calculations have also been used to study the adsorption of hydrated iron species, such as Fe(OH)²⁺, onto mineral surfaces like kaolinite, revealing preferences for different adsorption sites and configurations (outer-sphere vs. inner-sphere coordination). mdpi.comresearchgate.netjournalssystem.com

Table 1: Adsorption Energies of Water on Iron Hydroxide and Oxide Surfaces

| Mineral | Adsorption Energy Range (kJ mol⁻¹) |

| Iron(II) Hydroxide (Fe(OH)₂) | 1 to 17 |

| Goethite (α-FeOOH) | 26 to 80 |

| Hematite (α-Fe₂O₃) | 40 to 85 |

This table is generated based on data from computer modeling studies and reflects the energy released upon associative adsorption of water. msu.ru

Analysis of Electronic Properties (e.g., Spin State, Charge Distribution) in Green Rusts

Green rusts are layered double hydroxides (LDHs) containing both Fe(II) and Fe(III) and are structurally related to Fe(OH)₂. They are environmentally significant due to their high Fe(II) content and reductive capacity. nih.govdtu.dkdtu.dk DFT calculations have been extensively used to investigate the electronic properties of green rusts to understand their reactivity. nih.govdtu.dkdtu.dkresearchgate.net

Studies using cluster models of single green rust layers have revealed an uneven distribution of Fe(II) and Fe(III) within the hydroxide sheet. nih.govdtu.dkdtu.dkresearchgate.net The spin states of iron atoms at the edges of the cluster are significantly higher than those in the interior. nih.govresearchgate.net This suggests that the edge Fe atoms are more Fe(III)-like, while the inner Fe atoms are more Fe(II)-like, making the interior of the green rust structure more reducing than its edges. nih.govdtu.dkdtu.dkresearchgate.net This finding is crucial for understanding where redox reactions with pollutants are most likely to occur. The distribution of spin density has been analyzed using methods like Mulliken and Natural Bond Orbital (NBO) population analysis, which, despite yielding different absolute values, show identical trends in spin density distribution. nih.govdtu.dk

Table 2: Calculated Spin Contamination in Green Rust Models

| Green Rust Model | Calculated S² | Ideal S(S+1) | ΔS² (Spin Contamination) |

| GR2x6 | Data not available | Data not available | Very small |

| GR3x6 | Data not available | Data not available | Very small |

| GR4x6 | Data not available | Data not available | Very small |

This table is based on findings from DFT studies on green rust models, which indicate that the calculated spin contamination (ΔS²) is very small, validating the use of DFT for these systems. nih.gov

Modeling of Catalytic Mechanisms and Electron Transfer Processes

The catalytic activity of iron-based materials, including systems related to Fe(OH)₂, is a subject of intense research. Computational modeling has been instrumental in elucidating the mechanisms of these catalytic processes, particularly those involving electron transfer. For instance, in the context of heterogeneous electro-Fenton (HEF) catalysis, DFT calculations have been used to understand how the electronic structure of iron-based catalysts influences their performance in degrading organic pollutants. mdpi.com

Studies have shown that strong interfacial interactions, such as Fe-O-C bonds in composite materials, can enhance electron transfer efficiency and promote the crucial Fe(III)/Fe(II) redox cycle. mdpi.com Modeling has also helped to explain the reaction pathways, including the generation of reactive oxygen species like hydroxyl radicals (•OH) and singlet oxygen (¹O₂). mdpi.com In the context of iron-containing enzymes, quantum chemical calculations have detailed the catalytic cycles, identifying key intermediates like the ferryl (FeIV=O) species and explaining how they are formed and participate in reactions such as hydroxylation and ring formation. nih.gov

Simulation of Iron(II) Adsorption and Interfacial Electron Transfer

The adsorption of aqueous Fe(II) onto the surfaces of iron oxides and hydroxides and the subsequent interfacial electron transfer (ET) are fundamental processes in environmental geochemistry. Computational simulations, including DFT and molecular dynamics, have provided atomic-level insights into these phenomena. rsc.orgacs.orgrsc.org

Determination of Proton and Hydroxide Affinities

Proton Affinity (PA) and Hydroxide Affinity (HA) are fundamental thermodynamic quantities that describe the intrinsic basicity and acidity of a compound in the gas phase. The proton affinity is defined as the negative of the enthalpy change for the protonation reaction, while the hydroxide affinity relates to the interaction with a hydroxide ion. eeer.orgresearchgate.net For Iron(II) hydroxide, these values are critical for understanding its surface chemistry and its reactions in aqueous environments, such as hydration and dissolution.

Research Findings:

Computational methods, particularly those based on quantum mechanics, are essential for determining these affinities. uiuc.edu Ab initio and Density Functional Theory (DFT) calculations are commonly employed to model the reaction of Fe(OH)2 with a proton (H+) or a hydroxide (OH-) ion. arxiv.orgresearchgate.net The process involves calculating the total energies of the reactant species (Fe(OH)2) and the product species (e.g., [Fe(OH)(H2O)]+ after protonation) at their optimized geometries. The difference in these energies, along with zero-point energy corrections, yields the reaction enthalpy and thus the affinity. uiuc.edu

While specific, universally accepted values for the proton and hydroxide affinities of Fe(OH)2 are not extensively documented in introductory literature, the theoretical framework for their calculation is well-established. researchgate.netuiuc.edu These calculations reveal how the electronic structure of the iron center and the hydroxide ligands influences the compound's ability to accept or donate protons and interact with other ions. This understanding is crucial for predicting how Fe(OH)2 will behave in various chemical environments, from natural water systems to industrial reactors. nih.gov

Particle Simulation Software

The collective behavior of Iron(II) hydroxide particles, such as their movement, aggregation, and settling in a fluid, is often studied using specialized particle simulation software. These tools model the physical forces and chemical interactions that govern particulate systems. They range from molecular-level simulations that track individual atoms to larger-scale models that describe the behavior of entire particle populations. osti.govosti.gov

Table 1: Approaches in Particle Simulation for Iron Hydroxides

| Modeling Scale | Simulation Approach | Description | Applicable Software Concepts |

|---|---|---|---|

| Atomistic/Molecular | Molecular Dynamics (MD) | Simulates the movement and interaction of individual atoms and molecules over time. Used to study nucleation and the initial stages of particle aggregation. nih.gov | Classical Force Fields, Ab Initio MD |

| Mesoscale/Continuum | Computational Fluid Dynamics (CFD) coupled with Population Balance Models (PBM) | CFD models the fluid flow, while PBM tracks the evolution of the particle size distribution due to aggregation and breakage events. eeer.orgiwaponline.com | ANSYS-CFX, FLOW-3D, OpenFOAM |

| Process/System | Response Surface Methodology (RSM) | A statistical method for optimizing process variables (e.g., pH, coagulant dose) to achieve a desired response (e.g., maximum flocculation). Not a direct particle simulator but uses simulation data. | Design-Expert |

Modeling of Flocculation, Sedimentation, and Transport Phenomena

The processes of flocculation (where fine particles clump together to form larger flocs), sedimentation (where flocs settle out of suspension), and transport are critical in water treatment and natural aquatic systems. Computational models provide a way to simulate and predict these complex phenomena for Fe(OH)2 particles. mdpi.com

Research Findings:

A common approach is to couple Computational Fluid Dynamics (CFD) with Population Balance Models (PBM). eeer.orgiwaponline.com

CFD is used to simulate the turbulent flow of the fluid, which governs how particles are transported and how often they collide. eeer.org Commercial software packages like ANSYS-CFX are often used for this purpose. scispace.com

PBM is a mathematical framework that describes how the size distribution of a particle population changes over time due to aggregation (particles sticking together) and breakage (particles breaking apart). eeer.org

These integrated CFD-PBM models can predict the efficiency of flocculation and sedimentation processes under different hydrodynamic conditions. scispace.com For instance, they can simulate how the mixing speed in a reactor affects the final size of Fe(OH)2 flocs and their subsequent settling rate. The models account for particle transport by fluid motion and the kinetics of aggregation and breakage. eeer.org

Simulation of Particle Aggregation Behavior

Understanding how individual Iron(II) hydroxide particles begin to aggregate is key to controlling the formation of larger structures. Molecular Dynamics (MD) simulations are particularly well-suited for investigating the initial stages of this process at the atomic level. acs.org

Research Findings:

Classical MD simulations have been used to investigate the nucleation and aggregation of iron hydroxide nanoparticles from aqueous solutions. osti.govnih.gov These simulations model the interactions between ferric or ferrous ions, hydroxide ions, and water molecules. Studies on related iron (oxy)hydroxides show that nucleation often proceeds through a non-classical, cluster-aggregation pathway. osti.govnih.gov